Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
Description
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a hydrazone-functionalized pyrazole derivative featuring a chlorothiophene substituent. Its structure combines a benzoate ester, a pyrazole core, and a hydrazone linker, which are common motifs in bioactive molecules. The 5-chlorothiophen-2-yl group introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability. Hydrazones are widely used in drug design due to their versatility in hydrogen bonding and coordination chemistry, making this compound a candidate for therapeutic or agrochemical applications .
Properties
CAS No. |
302918-70-3 |
|---|---|
Molecular Formula |
C17H13ClN4O3S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
MLOGTTODJOWWOO-DJKKODMXSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.
Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and pyrazole derivatives have shown efficacy.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Chlorothiophene vs. Halogenated Aryl Groups : The target compound’s 5-chlorothiophene substituent may enhance π-π stacking and electron-withdrawing effects compared to simpler chlorophenyl groups in C3 or the 4-chlorobenzoyl derivative . Thiophene rings also contribute to improved metabolic stability over benzene analogs.
- Hydrazone Linker vs.
- Butoxy vs.
Comparison with Other Routes:
- Halogenated Quinoline-Piperazine Derivatives (C1–C7): Synthesized via nucleophilic substitution on piperazine, requiring stringent control of stoichiometry and temperature .
- 5-Amino-pyrazole Derivatives (): Utilize triethylamine as a base in acetone, contrasting with the Na₂S₂O₅-mediated conditions for hydrazones .
Spectral and Crystallographic Data
- 1H NMR/HRMS : While direct data for the target compound is unavailable, analogs in show distinct aromatic proton shifts (δ 7.2–8.5 ppm) and molecular ion peaks ([M+H]+) in HRMS, which could guide characterization .
- X-ray Diffraction: The chlorobenzoyl-pyrazole derivative in crystallizes in a monoclinic system (space group P2₁/c), suggesting similar packing interactions for the target compound’s chlorothiophene group .
Research Implications and Limitations
- Therapeutic Potential: The structural similarity to antimicrobial pyrazole-acyloxy derivatives () and halogenated quinolines () supports further evaluation of the target compound’s bioactivity .
- Limitations : Absence of explicit bioactivity or crystallographic data for the target compound necessitates empirical validation.
Biological Activity
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a methyl ester linked to a hydrazone derivative of a chlorothiophene-substituted pyrazole. The synthesis typically involves multi-step reactions starting from 5-chlorothiophen-2-yl derivatives and hydrazone formation, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. A notable investigation reported that certain pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated promising cytotoxicity in assays against both cancerous and normal cells, indicating their selective action against tumor cells while sparing healthy tissues .
2. Antibacterial Properties
Pyrazole derivatives have also shown notable antibacterial activities. In vitro studies have indicated that several synthesized pyrazoles possess good antibacterial properties against pathogenic bacteria. For example, compounds similar to this compound have been tested for their efficacy against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of success .
3. Other Biological Activities
In addition to anticancer and antibacterial properties, pyrazoles are recognized for their anti-inflammatory, antifungal, and neuroprotective activities. They may also exhibit antioxidant properties and interact with various biological pathways, such as inhibiting cyclin-dependent kinases and acting as monoamine oxidase inhibitors .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines using the MTT assay. The results indicated that specific compounds showed IC50 values in the low micromolar range, suggesting potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly impacted biological activity .
Case Study 2: Antibacterial Testing
Another investigation assessed the antibacterial efficacy of various pyrazole derivatives through disk diffusion methods against common bacterial strains. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as new antibacterial agents .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing pyrazole-carbonyl hydrazone derivatives like Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate?
Methodological Answer: Pyrazole-carbonyl hydrazones are typically synthesized via:
- Mannich reactions for introducing substituents to pyrazole cores (e.g., using chlorothiophene derivatives as electrophiles) .
- Vilsmeier-Haack formylation to generate aldehyde intermediates, followed by condensation with hydrazides .
- Hydrazone linkage formation between pyrazole carbonyls and benzaldehyde derivatives under acidic or neutral conditions, monitored by TLC and characterized via -NMR to confirm imine bond formation (δ 8.5–9.0 ppm) .
Q. How are structural and purity assessments conducted for this compound?
Methodological Answer:
- X-ray crystallography resolves molecular geometry, as demonstrated for analogous pyrazole derivatives (e.g., bond angles and torsion angles in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
- Spectroscopic techniques :
- HPLC-MS for purity analysis, with mobile phases optimized for polar hydrazone derivatives .
Q. What biological activities are associated with pyrazole-carbonyl hydrazones?
Methodological Answer:
- Antibacterial assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, with structural analogs showing activity at 12.5–50 µg/mL .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA, with IC values correlated to substituent electronegativity (e.g., chloro groups enhance activity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for hydrazone derivatives with sterically hindered pyrazole cores?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalytic additives : Use of molecular sieves or acetic acid to drive condensation reactions to completion .
- Reaction monitoring : In situ FTIR or -NMR to track intermediate formation and adjust stoichiometry dynamically .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic stability studies : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
- Prodrug design : Modify the methyl benzoate group to a more stable ester or amide to enhance bioavailability .
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma concentrations post-administration to correlate efficacy with exposure .
Q. What computational strategies validate the structure-activity relationship (SAR) of pyrazole-carbonyl hydrazones?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial DNA gyrase), focusing on H-bonding with hydrazone moieties .
- DFT calculations : Analyze electron density maps to predict reactive sites for electrophilic substitution (e.g., chlorothiophene ring activation) .
Q. How do crystal packing and intermolecular forces influence the stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
